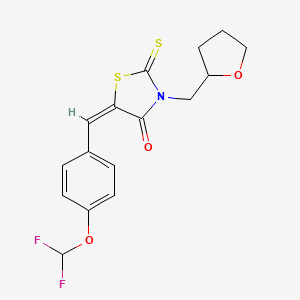
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-(difluoromethoxy)benzaldehyde with 3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinones: A class of compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds featuring benzylidene groups with various functional modifications.
Tetrahydrofuran derivatives: Molecules containing tetrahydrofuran rings with different substituents.
Uniqueness
(E)-5-(4-(difluoromethoxy)benzylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its difluoromethoxybenzylidene moiety and tetrahydrofuran-2-ylmethyl group differentiate it from other similar compounds, potentially leading to unique applications and effects.
Eigenschaften
CAS-Nummer |
326871-47-0 |
|---|---|
Molekularformel |
C16H15F2NO3S2 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15F2NO3S2/c17-15(18)22-11-5-3-10(4-6-11)8-13-14(20)19(16(23)24-13)9-12-2-1-7-21-12/h3-6,8,12,15H,1-2,7,9H2 |
InChI-Schlüssel |
RXFVSVCVMWRRBW-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
Kanonische SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)SC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















